2-(Naphthalen-1-ylethynyl)aniline
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Overview
Description
2-(Naphthalen-1-ylethynyl)aniline is an organic compound that features a naphthalene ring linked to an aniline group via an ethynyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-ylethynyl)aniline typically involves the coupling of naphthalene derivatives with aniline derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-iodonaphthalene with ethynylaniline in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-ylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives of the parent compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Naphthalen-1-ylethynyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylethynyl)aniline involves its interaction with various molecular targets. The ethynyl bridge allows for conjugation with other aromatic systems, enhancing its ability to participate in π-π interactions. This property is particularly useful in the design of molecules that can interact with DNA or proteins, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2-(Naphthalen-1-yl)aniline: Lacks the ethynyl bridge, resulting in different electronic properties.
N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline: Contains additional methyl groups on the aniline nitrogen, affecting its steric and electronic characteristics.
Uniqueness: 2-(Naphthalen-1-ylethynyl)aniline is unique due to the presence of the ethynyl bridge, which imparts distinct electronic properties and enhances its ability to participate in conjugation and π-π interactions. This makes it particularly valuable in applications requiring strong electronic communication between aromatic systems .
Properties
Molecular Formula |
C18H13N |
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Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethynyl)aniline |
InChI |
InChI=1S/C18H13N/c19-18-11-4-2-7-16(18)13-12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,19H2 |
InChI Key |
KDPIJASEHOFQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3N |
Origin of Product |
United States |
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